molecular formula C9H14N2OS B1271861 5-butyl-2-mercapto-6-methylpyrimidin-4-ol CAS No. 29113-41-5

5-butyl-2-mercapto-6-methylpyrimidin-4-ol

Cat. No.: B1271861
CAS No.: 29113-41-5
M. Wt: 198.29 g/mol
InChI Key: CTHUKFGHEPDDJE-UHFFFAOYSA-N
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Description

5-Butyl-2-mercapto-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C9H14N2OS It is a derivative of pyrimidine, characterized by the presence of a butyl group at the 5-position, a mercapto group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-mercapto-6-methylpyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with butylating and methylating agents under controlled conditions. One common method includes the use of thiourea as a starting material, which undergoes alkylation and subsequent cyclization to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-mercapto-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the mercapto group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

5-Butyl-2-mercapto-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-butyl-2-mercapto-6-methylpyrimidin-4-ol involves its reactivity with various biological targets. The mercapto group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-2-mercapto-6-methylpyrimidin-4-ol
  • 4-Hydroxy-2-mercapto-6-methylpyrimidine
  • 6-Methyl-2-thiouracil

Uniqueness

5-Butyl-2-mercapto-6-methylpyrimidin-4-ol is unique due to the presence of the butyl group, which can influence its reactivity and biological activity compared to similar compounds. The specific substitution pattern on the pyrimidine ring can result in distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-butyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-4-5-7-6(2)10-9(13)11-8(7)12/h3-5H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHUKFGHEPDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183366
Record name Uracil, 5-butyl-6-methyl-2-thio-
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Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29113-41-5
Record name 5-Butyl-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
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Record name 5-Butyl-6-methyl-2-thiouracil
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Record name 5-butyl-6-methyl-2-thiouracil
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Record name 5-BUTYL-6-METHYL-2-THIOURACIL
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Synthesis routes and methods

Procedure details

Sodium metal (1.85 g, 80.5 mmol) is dissolved in EtOH (50 mL). Next, thiourea (5.11 g, 67.1 mmol) is added to the NaOEt solution, followed by ethyl 2-n-butylacetoacetate (2.5 g, 13.4 mmol). The reaction mixture is stirred at reflux for 3 hours and then allowed to cool to room temperature overnight. The EtOH is removed in vacuo. The residue is then suspended in H2O (50 mL) and the resulting mixture carefully treated with concentrated HCl (˜7.5 mL) just until pH 4 is reached. After stirring for 15 minutes, the suspension is filtered, and the solid thoroughly washed with H2O. Drying affords pure 5-butyl-6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one as a slightly off-white solid. 1H NMR (DMSO-d6, 300 MHz) δ 12.28 (br s, 1H), 12.05 (br s, 1H), 2.21 (m, 2H), 2.18 (s, 3H), 1.30–1.21 (m, 4H), 0.85 (t, J=6.9 Hz, 3H) ppm. MS: m/z 199 [M+1].
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-butyl-2-mercapto-6-methylpyrimidin-4-ol
Reactant of Route 2
5-butyl-2-mercapto-6-methylpyrimidin-4-ol
Reactant of Route 3
5-butyl-2-mercapto-6-methylpyrimidin-4-ol

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